6-[(4-tert-butylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(4-tert-butylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-tert-butylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may involve heating the reaction mixture to temperatures around 100-150°C for several hours to ensure complete reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[(4-tert-butylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
6-[(4-tert-butylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-[(4-tert-butylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This interaction can disrupt various biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-[(4-Tert-butylphenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
6-[(4-tert-butylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of tert-butylphenoxy and trimethoxyphenyl groups enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C23H26N4O4S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
6-[(4-tert-butylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H26N4O4S/c1-23(2,3)15-7-9-16(10-8-15)31-13-19-26-27-21(24-25-22(27)32-19)14-11-17(28-4)20(30-6)18(12-14)29-5/h7-12H,13H2,1-6H3 |
InChI Key |
HZFOSZLDYYBYEN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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